Emodin-d4
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Overview
Description
Synthesis Analysis
Emodin derivatives have been synthesized through various methods, aiming at enhancing their pharmacological activities. For instance, a series of 1,5-diaryl-1,4-pentadien-3-one derivatives bearing an emodin group were designed and synthesized, demonstrating promising antiviral activities against tobacco mosaic virus and cucumber mosaic virus (Wu et al., 2016). This approach suggests a potential pathway for Emodin-d4 synthesis, focusing on enhancing its biological activity.
Molecular Structure Analysis
The molecular structure of Emodin has been studied extensively, revealing its anthraquinone backbone. Studies on emodin interacting with lipid bilayers indicate that its structure allows it to insert into cellular membranes, affecting their properties (da Cunha et al., 2017). Such insights into Emodin's molecular interactions can be instrumental in understanding the structural dynamics of Emodin-d4.
Chemical Reactions and Properties
Emodin has been found to interact with various molecular targets, demonstrating its capacity to undergo diverse chemical reactions. For instance, emodin acts as a natural inhibitor of protein kinase CK2, affecting the growth and development of Candida albicans by suppressing hyphal development and biofilm formation (Janeczko et al., 2017). These interactions suggest that Emodin-d4 could also exhibit unique chemical properties influencing its biological activity.
Physical Properties Analysis
The physical properties of Emodin, such as solubility and stability, have been addressed through the formation of cocrystals, improving its pharmaceutical properties (Park et al., 2019). Such strategies could be applied to Emodin-d4 to enhance its physical properties, making it more amenable to research and potential applications.
Chemical Properties Analysis
Emodin's chemical properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, are well-documented. For example, emodin's antioxidant effects on the superoxide radical involve π–π interaction and electron transfer processes, showcasing its strong antioxidant capability (Rossi et al., 2020). These chemical properties provide a foundation for exploring the chemical properties of Emodin-d4, particularly in how modifications affect its reactivity and biological activity.
Scientific Research Applications
Apoptosis Induction in Cancer Cells : Emodin has been shown to induce apoptosis in human promyeloleukemic HL-60 cells through the activation of caspase 3 cascade but independent of reactive oxygen species production (Chen et al., 2002).
Anti-inflammatory Effects : It exhibits anti-inflammatory effects by attenuating NLRP3 inflammasome activation, which is significant in treating inflammation-related disorders (Han et al., 2015).
Antiproliferative Effects on Cervical Cancer Cells : Emodin induces apoptosis in human cervical cancer cells through poly(ADP-ribose) polymerase cleavage and activation of caspase-9 (Srinivas et al., 2003).
Amelioration of Metabolic Disorder : It selectively inhibits 11β‐hydroxysteroid dehydrogenase type 1, providing therapeutic potential in type 2 diabetes and metabolic syndrome (Feng et al., 2010).
Pharmacological Properties : Emodin has demonstrated a wide spectrum of pharmacological properties, including anticancer, hepatoprotective, antiinflammatory, antioxidant, and antimicrobial activities (Dong et al., 2016).
Treatment of Inflammatory Disorders and Cancer : It targets diverse signal transduction cascades, which could be beneficial in treating inflammatory diseases and cancer (Shrimali et al., 2013).
Pharmacological and Toxicological Summary : Emodin's anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion effects have been highlighted, with potential for treating various diseases (Cui et al., 2020).
Inhibition of DPP4 : Emodin from Rheum palmatum Linn inhibits DPP4 activity, suggesting potential for treating type 2 diabetes (Wang et al., 2017).
Regulation of AMP-Activated Protein Kinase Pathways : It protects against high-fat diet-induced obesity by regulating AMP-activated protein kinase pathways in white adipose tissue (Tzeng et al., 2012).
Treatment of Cholestatic Hepatitis : Emodin shows promising results in treating cholestatic hepatitis via anti-inflammatory pathways (Ding et al., 2008).
Neuroprotective Effects : Emodin-8-O-β-d-glucoside has neuroprotective effects in vivo and in vitro, which could be beneficial in treating cerebral ischemia-reperfused injury and glutamate-induced neuronal damage (Wang et al., 2007).
Safety And Hazards
While there is a safety data sheet available for Emodin-d48, the specific details about its safety and hazards are not readily available in the searched resources.
Future Directions
Emodin, the parent compound of Emodin-d4, has broad application prospects as a new type of cardiovascular disease treatment drug3. However, concerns regarding its poor bioavailability and vague molecular targets need to be addressed scientifically for its widespread acceptance3.
Please note that this information is based on the available resources and may not be fully comprehensive. Further research may provide more detailed insights into Emodin-d4.
properties
IUPAC Name |
1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-MZCSYVLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.